泰拉万星盐酸盐

描述

Telavancin is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .

Synthesis Analysis

Telavancin was discovered by modifying the chemical structure of vancomycin and belongs to the group of lipoglycopeptides . It employs its antimicrobial potential through two distinct mechanisms of action: inhibition of bacterial cell wall synthesis and induction of bacterial membrane depolarization and permeabilization .Molecular Structure Analysis

Telavancin has a relatively high molecular weight of 1755.63 g/mol and is poorly soluble in water . The only available intravenous formulation, named Vibativ®, has been modified with the solubilizer hydroxypropylbetadex (HP-β-CD) to enhance solubility .Chemical Reactions Analysis

Telavancin has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . It prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala .Physical And Chemical Properties Analysis

Telavancin is a white solid . Despite its high plasma–protein binding of 90% and relatively low volume of distribution (Vd) of approximately 11 L, telavancin shows near complete equilibration of the free fraction in plasma with soft tissue .科学研究应用

抗菌作用

泰拉万星是一种半合成的脂肽类抗生素,是万古霉素的衍生物 . 它具有双重抗菌作用机制,破坏肽聚糖合成和细胞膜功能 . 这使其对多种细菌病原体有效。

金黄色葡萄球菌感染的治疗

泰拉万星对耐甲氧西林金黄色葡萄球菌 (MSSA) 和耐甲氧西林金黄色葡萄球菌 (MRSA) 具有同等效力 . 它对异质性万古霉素中间体金黄色葡萄球菌和万古霉素中间体金黄色葡萄球菌分离株显示出活性,但对耐万古霉素金黄色葡萄球菌活性较差 .

对其他细菌的活性

泰拉万星还对表皮葡萄球菌和链球菌属显示出强效活性 . 当测试针对 β-溶血性链球菌,包括化脓链球菌 (A 组) 和无乳链球菌 (B 组) 时,泰拉万星显示出与青霉素相当的活性,并且优于万古霉素、达托霉素和利奈唑胺 .

对泰拉万星的耐药性

到目前为止,使用连续传代的 MRSA 和 MSSA 临床分离株在实验室中选择高水平泰拉万星耐药性是不可能的 . 这表明与其他抗生素相比,泰拉万星耐药性的发展可能性可能较小。

医院获得性肺炎和机械通气相关性肺炎的治疗

泰拉万星目前已获得美国食品药品监督管理局 (FDA) 批准,用于治疗因易感金黄色葡萄球菌分离株引起的医院获得性肺炎和机械通气相关性肺炎的成人患者,前提是其他治疗方法不适用 .

炭疽感染的治疗

泰拉万星对炭疽芽孢杆菌显示出快速的体外活性,并在兔模型中对吸入性炭疽感染提供了体内保护 . 它对所有测试菌株显示出强效杀菌活性,并在该模型中实现了 100% 的存活率 . 这表明泰拉万星有可能成为治疗或预防炭疽感染的有效替代方法 .

作用机制

Target of Action

Telavancin Hydrochloride, also known as Telavancin HCl, is a semi-synthetic derivative of vancomycin . It primarily targets Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . MRSA is an important pathogen capable of causing hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and skin and subcutaneous tissue infections among others .

Mode of Action

Telavancin HCl has a dual mechanism of antibacterial action. It disrupts peptidoglycan synthesis and cell membrane function . It prevents the polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala . As a result, inhibition of bacterial cell wall synthesis occurs . Furthermore, Telavancin HCl disrupts membrane potential and cell permeability as a result of the lipophilic side chain moiety .

Biochemical Pathways

The primary biochemical pathway affected by Telavancin HCl is the synthesis of the bacterial cell wall. By binding to D-Ala-D-Ala, it prevents the polymerization of NAM and NAG, essential components of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the bactericidal activity of Telavancin HCl .

Pharmacokinetics

Telavancin HCl demonstrates linear pharmacokinetics at doses between 1 and 12.5 mg/kg . The uptake of Telavancin HCl proceeds linearly as a function of time and concentration in both cell types (clearance rate of ∼10 mL/g of protein/h) . Efflux (macrophages) was ∼5.7-fold slower . Telavancin HCl subcellular distribution was superimposable on that of a lysosomal marker (N-acetyl-β-hexosaminidase) .

Result of Action

The molecular and cellular effects of Telavancin HCl’s action include the disruption of bacterial cell wall synthesis and cell membrane function . This results in the bactericidal activity of Telavancin HCl against a broad range of gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Telavancin HCl can be influenced by environmental factors such as the presence of serum . .

安全和危害

未来方向

Telavancin continues to be supported by ongoing clinical research with the recent launch of the Telavancin Observational Use Registry (TOUR; NCT02288234) in the United States and an international phase 3, randomized trial comparing telavancin with standard therapy for the treatment of patients with complicated S. aureus bacteremia, including endocarditis (NCT02208063) .

生化分析

Biochemical Properties

Telavancin Hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis and disrupting cell membrane function. It interacts with enzymes and proteins involved in peptidoglycan synthesis, such as N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG). Telavancin Hydrochloride binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing polymerization and cross-linking, which are essential for bacterial cell wall integrity . Additionally, Telavancin Hydrochloride disrupts membrane potential and increases cell permeability due to its lipophilic side chain .

Cellular Effects

Telavancin Hydrochloride exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell membrane potential and increases permeability, leading to cell death . In eukaryotic cells, Telavancin Hydrochloride is taken up and localizes in lysosomes, causing mild morphological alterations without affecting lipid metabolism . This compound also demonstrates activity against intracellular Staphylococcus aureus, indicating its potential to target intracellular pathogens .

Molecular Mechanism

The molecular mechanism of action of Telavancin Hydrochloride involves dual antibacterial activities. Firstly, it inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, preventing polymerization and cross-linking . Secondly, Telavancin Hydrochloride disrupts bacterial cell membrane function by binding to membrane-embedded lipid II, causing membrane depolarization and increased permeability . These combined actions result in bactericidal effects against gram-positive pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telavancin Hydrochloride have been observed to change over time. The compound demonstrates stability and maintains its antibacterial activity over extended periods . Long-term studies have shown that Telavancin Hydrochloride does not induce high-level resistance in bacterial populations, even with serial passage . Additionally, it has been noted that Telavancin Hydrochloride causes only mild morphological alterations in eukaryotic cells, suggesting minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of Telavancin Hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits concentration-dependent bactericidal activity, with higher doses resulting in increased antibacterial effects . At high doses, Telavancin Hydrochloride has been associated with nephrotoxicity and teratogenic effects in animal studies . It is crucial to monitor renal function and consider potential adverse effects when determining appropriate dosages for therapeutic use.

Metabolic Pathways

Telavancin Hydrochloride is metabolized in the body without involving the cytochrome P450 enzyme system . The primary metabolite of Telavancin Hydrochloride is THRX-651540, although the specific metabolic pathway has not been fully identified . This compound does not significantly affect metabolic flux or metabolite levels, indicating a relatively straightforward metabolic profile.

Transport and Distribution

Telavancin Hydrochloride is transported and distributed within cells and tissues through binding to serum albumin . Despite being highly protein-bound, the antimicrobial activity of Telavancin Hydrochloride is not affected . The compound demonstrates a high volume of distribution, indicating extensive tissue penetration . Telavancin Hydrochloride also binds to bacterial cell membranes, including lipid II, contributing to its bactericidal effects .

Subcellular Localization

Telavancin Hydrochloride localizes in lysosomes within eukaryotic cells, causing mild morphological alterations . The subcellular distribution of Telavancin Hydrochloride is similar to that of lysosomal markers, indicating its accumulation in these organelles . This localization supports its activity against intracellular pathogens and suggests a targeted mechanism of action within specific cellular compartments.

属性

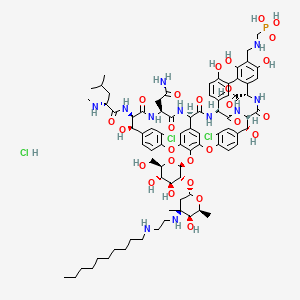

IUPAC Name |

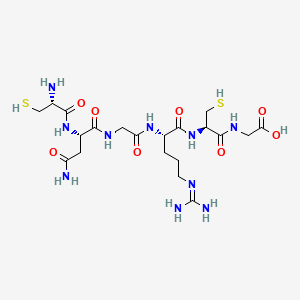

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)